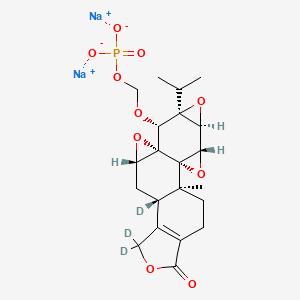

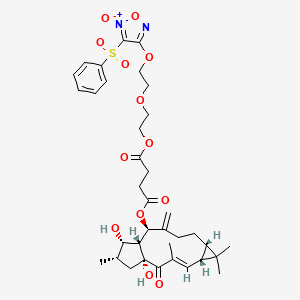

Minnelide-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Minnelide-d3 is a water-soluble prodrug of triptolide, a diterpenoid triepoxide derived from the Chinese medicinal herb Tripterygium wilfordii Hook F. Triptolide has been recognized for its potent anticancer, anti-inflammatory, and immunosuppressive properties. This compound has been developed to overcome the solubility and toxicity issues associated with triptolide, making it a promising candidate for various therapeutic applications, particularly in oncology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Minnelide-d3 is synthesized through a series of chemical reactions starting from triptolide. The key steps involve the modification of triptolide to enhance its water solubility and reduce its toxicity. The synthetic route typically includes:

Hydroxylation: Introduction of hydroxyl groups to increase solubility.

Esterification: Formation of ester bonds to improve pharmacokinetic properties.

Purification: Use of chromatographic techniques to isolate the desired product

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Controlled addition of reagents and monitoring of reaction conditions.

Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.

Scalability: Techniques to scale up the production while maintaining product quality

Análisis De Reacciones Químicas

Types of Reactions: Minnelide-d3 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced pharmacological properties .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying the reactivity of diterpenoid triepoxides.

Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.

Medicine: Evaluated in clinical trials for its anticancer properties, particularly in gastrointestinal and pancreatic cancers.

Mecanismo De Acción

Minnelide-d3 exerts its effects through multiple mechanisms:

Inhibition of Transcription Factors: Targets key transcription factors such as c-MYC, leading to the downregulation of oncogenes.

Induction of Apoptosis: Activates apoptotic pathways, resulting in programmed cell death.

Modulation of Immune Response: Suppresses inflammatory cytokines and enhances immune cell infiltration .

Comparación Con Compuestos Similares

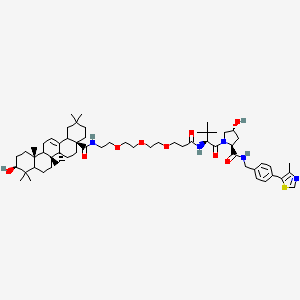

Minnelide-d3 is compared with other triptolide analogs, such as:

Triptolide: The parent compound with potent anticancer properties but limited by poor solubility and high toxicity.

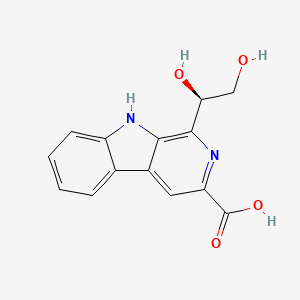

(5R)-5-hydroxytriptolide (LLDT-8): A low-toxicity immunosuppressant currently in clinical trials.

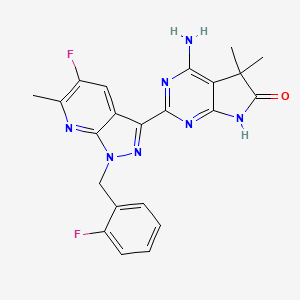

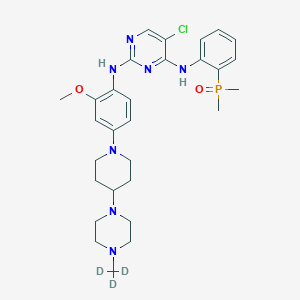

Triptolide derivatives: Various modified forms with improved pharmacokinetic and pharmacodynamic profiles .

This compound stands out due to its enhanced solubility, reduced toxicity, and promising therapeutic potential, making it a unique and valuable compound in the field of medicinal chemistry .

Propiedades

Fórmula molecular |

C21H25Na2O10P |

|---|---|

Peso molecular |

517.4 g/mol |

Nombre IUPAC |

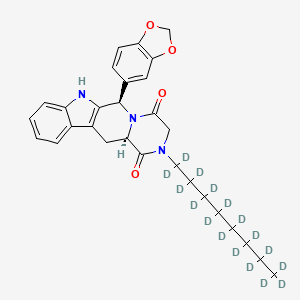

disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-13,15,15-trideuterio-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate |

InChI |

InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1/i7D2,12D;; |

Clave InChI |

ZHBJMVNZRZUQEP-YAQVHGLUSA-L |

SMILES isomérico |

[2H][C@@]12C[C@H]3[C@@]4(O3)[C@@H]([C@@]5([C@@H](O5)[C@H]6[C@]4([C@]1(CCC7=C2C(OC7=O)([2H])[2H])C)O6)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canónico |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)

![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)